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molecular formula C10H11ClO3 B068993 Methyl 3-chloro-4-ethoxybenzoate CAS No. 192512-43-9

Methyl 3-chloro-4-ethoxybenzoate

Cat. No. B068993
M. Wt: 214.64 g/mol
InChI Key: QIVCZXIJTAKZMU-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

To a stirred suspension of Methyl 3-chloro-4-(ethyloxy)benzoate (D6) (11.24 g, 52.4 mmol) in methanol (40 ml) was added 2M aq. NaOH (40 ml) and the resultant mixture was heated at 60° C. for 2 hours. The reaction mixture was partitioned between EtOAc and dilute hydrochloric acid. The organics were separated, dried and evaporated in vacuo to give the crude product. This material was triturated with ether to give the title compound as a white solid (8.21 g). MS (ES): C9H935ClO3 requires 200; found (MH+) 201.
Quantity
11.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
11.24 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organics were separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This material was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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